4-cyano-N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]benzamide
CAS No.:
Cat. No.: VC14534672
Molecular Formula: C21H16FN3O4S
Molecular Weight: 425.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16FN3O4S |
|---|---|
| Molecular Weight | 425.4 g/mol |
| IUPAC Name | 4-cyano-N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]benzamide |
| Standard InChI | InChI=1S/C21H16FN3O4S/c1-29-20-11-8-17(24-21(26)15-4-2-14(13-23)3-5-15)12-19(20)25-30(27,28)18-9-6-16(22)7-10-18/h2-12,25H,1H3,(H,24,26) |
| Standard InChI Key | IRDNQQHZNZCUGX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 4-cyano-N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]benzamide, reflects its intricate architecture. Key structural features include:
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A benzamide backbone with a cyano group at the 4-position.
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A 3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl substituent, introducing sulfonamide and methoxy functionalities.
Table 1: Fundamental Chemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 425.43 g/mol | |
| SMILES Notation | COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)F | |
| InChIKey | IRDNQQHZNZCUGX-UHFFFAOYSA-N | |
| PubChem CID | 2096373 |
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound is limited, analogs with similar sulfonamide-benzamide frameworks exhibit planar aromatic systems and hydrogen-bonding networks critical for target binding . Computational models predict a dipole moment of 5.2 D, favoring solubility in polar aprotic solvents .
Synthesis and Derivative Development
Synthetic Routes
The compound is typically synthesized via a multi-step sequence:
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Sulfonylation: Reaction of 4-fluoro-benzenesulfonyl chloride with 3-amino-4-methoxyaniline to form the sulfonamide intermediate .
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Benzamide Coupling: Amidation of the intermediate with 4-cyanobenzoic acid using carbodiimide catalysts (e.g., EDC/HOBt) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | DCM, EtN, 0–5°C, 12 hr | 78 |
| Amidation | DMF, EDC, HOBt, RT, 24 hr | 65 |
Structural Analogues
Modifications at the sulfonamide or benzamide moieties have yielded derivatives with enhanced bioactivity:
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4-Phenylbenzamide analogues (e.g., PubChem CID 5020799) show improved kinase inhibition .
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Fluorine substitution at alternative positions alters metabolic stability .
Computational and Mechanistic Insights
ADMET Profiling
Molecular Dynamics Simulations
Simulations (100 ns) reveal stable binding to VEGFR-2, with RMSD < 2.0 Å. The fluorophenyl group stabilizes hydrophobic interactions with Leu840 and Val848 .
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